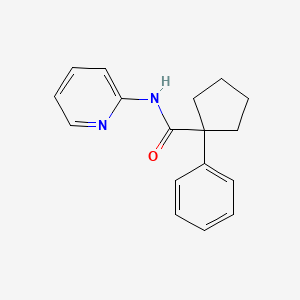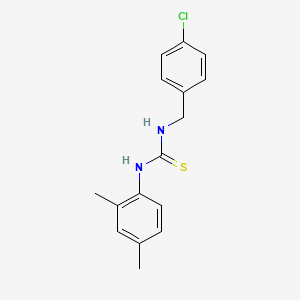![molecular formula C20H24N2O2 B5720198 Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5720198.png)
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate is a piperazine derivative known for its diverse applications in various fields, including medicinal chemistry and pharmaceuticals. Piperazine derivatives are widely recognized for their biological and pharmacological activities, making them valuable in drug development and other scientific research areas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of this compound, ensuring high yields and purity .
化学反应分析
Types of Reactions
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which can exhibit different biological activities and pharmacological properties .
科学研究应用
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. It may also inhibit certain enzymes, leading to anti-inflammatory and neuroprotective effects .
相似化合物的比较
Similar Compounds
- Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate stands out due to its unique piperazine structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and drug development .
属性
IUPAC Name |
ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVMWUIPNPANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-ethoxyphenyl)methyl]-4-ethylpiperazine](/img/structure/B5720117.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5720123.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![N-BENZYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5720149.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


